5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c1-10-3-2-5-6(4-10)13-7(9-5)8(11)12;/h2-4H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIYEBIMFPQYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456966 | |
| Record name | 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720720-96-7 | |
| Record name | 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS No. 720720-96-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is CHClNOS, with a molecular weight of approximately 234.70 g/mol. It is typically presented as a crystalline powder and has a purity greater than 95% .
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 234.70 g/mol |
| CAS Number | 720720-96-7 |
| Purity | >95% (HPLC) |
| Physical Form | Crystalline Powder |
Anticoagulant Properties
Research indicates that this compound exhibits significant anticoagulant activity. It functions primarily as an inhibitor of activated coagulation factor X (FXa), which plays a crucial role in the coagulation cascade. This mechanism positions it as a potential therapeutic agent for thromboembolic disorders .
The compound acts by binding to the active site of FXa, inhibiting its enzymatic activity. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and clot development. The specificity for FXa over thrombin suggests a favorable safety profile compared to traditional anticoagulants .
Case Studies and Research Findings
- In Vitro Studies : In laboratory settings, the compound demonstrated effective inhibition of FXa with an IC50 value in the nanomolar range. These studies support its potential as a direct oral anticoagulant (DOAC), similar to existing agents like rivaroxaban and apixaban .
- Animal Models : In vivo experiments using rodent models showed that administration of the compound resulted in a significant reduction in thrombus formation without major bleeding complications. This highlights its therapeutic potential while maintaining safety .
- Clinical Implications : Ongoing clinical trials are evaluating the efficacy of this compound in patients with venous thromboembolism (VTE). Preliminary results indicate promising outcomes regarding both efficacy and safety profiles .
Scientific Research Applications
Pharmacological Applications
2.1 Antimicrobial Activity
Preliminary studies have shown that thiazolo-pyridine derivatives may exhibit antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Further research is needed to confirm the efficacy of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride specifically against pathogens.
2.2 Anti-inflammatory Effects
Inflammation plays a critical role in numerous diseases, including arthritis and cardiovascular conditions. Compounds related to thiazolo-pyridines have been studied for their anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes like COX-2. Investigating the anti-inflammatory potential of this compound could lead to new therapeutic strategies for managing chronic inflammatory diseases.
Synthetic Applications
3.1 Chemical Synthesis
The synthesis of this compound involves several chemical transformations that can serve as a model for developing other complex organic compounds. The methodologies employed in its synthesis can be adapted for producing various derivatives with modified biological activities or improved pharmacokinetic profiles .
3.2 Role as a Building Block
In organic synthesis, this compound can act as a versatile building block for creating more complex structures in drug discovery and materials science. Its unique thiazolo-pyridine core can be modified to explore new chemical entities with desired biological activities or physical properties.
Conclusion and Future Directions
The diverse applications of this compound highlight its potential as a valuable compound in medicinal chemistry and synthetic organic chemistry. Future research should focus on:
- Detailed Mechanistic Studies: Understanding the specific mechanisms by which this compound exerts its biological effects.
- Clinical Trials: Evaluating its safety and efficacy in clinical settings for thrombus-related diseases and other potential therapeutic areas.
- Structural Modifications: Investigating how changes to its chemical structure can enhance desired properties while minimizing side effects.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 720720-96-7
- Molecular Formula : C₈H₁₁ClN₂O₂S
- Molecular Weight : 234.70 g/mol
- Appearance : Crystalline powder, pale yellow to beige .
- Melting Point : 199–203°C (lit. 201°C) .
- Solubility: Slightly soluble in water, methanol, and DMSO (requires heating) .
- Storage : Hygroscopic; requires refrigeration under inert atmosphere (N₂/Ar) .
Comparison with Structurally Similar Compounds
Structural Analogues in the Tetrahydrothiazolo[5,4-c]pyridine Family
Key Observations :
Heterocyclic Analogues with Modified Ring Systems
Key Observations :
- Pyrazolo derivatives exhibit higher thermal stability (e.g., mp >250°C) due to aromatic substituents .
- Thiazolo rings (in the target compound) confer sulfur-based electronic effects, critical for FXa binding in Edoxaban .
Physicochemical and Pharmacological Comparisons
Solubility and Stability
Key Observations :
- Lithium salts improve solubility in non-polar solvents for specific reaction conditions .
Preparation Methods
Thiazole Ring Formation
The process begins with a piperidone derivative (compound 1 ), which undergoes cyclization with sulfur powder and cyanamide in the presence of a catalytic secondary amine (e.g., piperidine). This step forms 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 2 ). The secondary amine accelerates the reaction by facilitating deprotonation and intermediate stabilization.
Reaction Conditions :
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Solvent : Aromatic hydrocarbons (e.g., toluene)
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Temperature : 80–100°C
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Time : 12–24 hours
Bromination and Methylation
Compound 2 is brominated at the 2-position using copper(II) bromide and alkyl nitrite (e.g., isoamyl nitrite) to yield 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 3 ). Subsequent methylation at the 5-position employs formaldehyde and triacetoxysodium borohydride under mild conditions (0–25°C), achieving selective reductive amination without over-reduction.
Cyanation and Hydrolysis
The bromine atom in compound 3 is replaced via cyanation (e.g., using CuCN or NaCN) to form 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 4 ). Hydrolysis of the nitrile group to a carboxylic acid is achieved with lithium hydroxide in ethanol at 40–70°C for 5–10 hours, yielding the free acid (compound 5 ).
Key Optimization :
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Base : Lithium hydroxide maximizes hydrolysis efficiency.
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Solvent : Ethanol balances reactivity and solubility.
Hydrochloride Salt Formation
The free acid is treated with hydrochloric acid to precipitate the hydrochloride salt. Isolation involves filtration and recrystallization from ethanol/water mixtures, ensuring >97% purity (HPLC).
Alternative Route: Reduction and Trihalogenoacetylation
Pyridine Ring Reduction
Compound 2 is reduced using sodium borohydride or lithium aluminum hydride to form 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 6 ). This step saturates the pyridine ring, enhancing stability for subsequent reactions.
Trihalogenoacetylation and Hydrolysis
Compound 6 undergoes trihalogenoacetylation (e.g., with trichloroacetyl chloride) to introduce a reactive acyl group. Hydrolysis under alkaline conditions (NaOH or KOH) cleaves the acyl group, yielding the carboxylic acid. Acidification with HCl produces the hydrochloride salt.
Advantages :
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Avoids bromination/cyanation steps.
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Suitable for substrates sensitive to strong oxidizing agents.
Comparative Analysis of Methods
Industrial-Scale Optimization
Solvent Selection
Toluene is preferred for cyclization due to its high boiling point (110°C) and inertness. Ethanol ensures homogeneous conditions during hydrolysis, minimizing side reactions.
Catalytic Enhancements
Secondary amines (e.g., piperidine) reduce reaction times by 30–40% compared to uncatalyzed conditions. Copper-free bromination protocols improve safety and cost-efficiency.
Isolation Techniques
Salting-out with HCl ensures high recovery rates (85–90%) of the hydrochloride form. Recrystallization from ethanol/water (1:3 v/v) achieves crystalline purity.
Mechanistic Insights
Q & A
Q. How does the compound’s stability vary under acidic vs. alkaline conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
